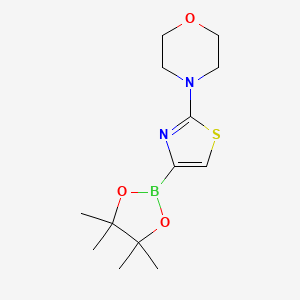
2-(3-Methoxy-2-methylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(3-Methoxy-2-methylphenyl)acetic acid involves various methods. One common industrial procedure is the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts. This reaction occurs in a relatively high aqueous solution (10–30%) at a pH value of ≤ 7 and temperatures around 50 °C. The process yields up to 95% of the desired product .
Molecular Structure Analysis
The molecular formula of this compound is C10H12O3 , with an average mass of approximately 180.2 Da . The compound consists of a phenyl ring substituted with a methoxy group and an acetic acid moiety .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
2-Methylindole-3-acetic acid and its derivatives play a critical role in the synthesis of novel compounds. For instance, they have been utilized in the creation of unique indole-benzimidazole derivatives. These compounds are synthesized using indole carboxylic acids and substituted o-phenylenediamines, showcasing the versatility of 2-(3-Methoxy-2-methylphenyl)acetic acid in chemical synthesis (Wang et al., 2016).
Antimicrobial and Antitubercular Activities
Another significant application is in the development of compounds with antimicrobial properties. For example, thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have shown potential in vitro against various microbial strains, indicating its utility in developing new antimicrobial agents (Noolvi et al., 2016).
Organic Synthesis and Characterization
In the field of organic chemistry, derivatives of this compound are used as intermediates in the synthesis of more complex molecules. Their utility in creating diverse structures and facilitating various chemical reactions underlines their importance in synthetic chemistry research. For example, 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, demonstrates unique fluorescence characteristics valuable for biomedical analysis (Hirano et al., 2004).
Novel Drug Discovery
The compound also finds applications in novel drug discovery processes. For instance, derivatives of this compound have been explored for their potential as DP2 receptor antagonists in treating inflammatory and respiratory diseases (Norman, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-methoxy-2-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-8(6-10(11)12)4-3-5-9(7)13-2/h3-5H,6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITXJZAFITXKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol](/img/structure/B2747859.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2747860.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2747862.png)
![Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2747865.png)



![3-amino-N-(2-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2747871.png)




![N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2747877.png)